2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride
Description
2-(6-Methoxynaphthalen-2-yl)morpholine hydrochloride is a morpholine-derived compound featuring a 6-methoxy-substituted naphthalene moiety. This structure combines the rigidity of the naphthalene system with the basicity and conformational flexibility of the morpholine ring, making it a candidate for pharmaceutical and materials science applications. The compound is synthesized via coupling reactions involving naproxen derivatives or direct functionalization of the naphthalene ring, as seen in intermediates reported in and . Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
CAS No. |
2768332-36-9 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-18-15;/h2-5,8-9,15-16H,6-7,10H2,1H3;1H |
InChI Key |
DTIUZYONLMOHPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCO3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride typically involves the reaction of 6-methoxy-2-naphthylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and additional purification steps are implemented to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the growth of these microorganisms by interfering with their metabolic pathways, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt essential cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Key Compounds :
- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (): An amide derivative of naproxen, synthesized via coupling with 2,2-diphenylethylamine. Unlike the target compound, this lacks the morpholine ring, instead incorporating a diphenylethylamide group. This substitution reduces basicity and alters solubility, favoring lipid membranes over aqueous environments .
- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one (): A ketone-containing morpholine derivative. Crystallographic studies using SHELXL () reveal distinct packing patterns due to the ketone’s planar geometry .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| 2-(6-Methoxynaphthalen-2-yl)morpholine HCl | C₁₅H₁₈ClNO₂* | 295.76 g/mol | Morpholine, HCl salt | High aqueous solubility |
| N-(2,2-Diphenylethyl)-propanamide | C₂₈H₂₇NO₂ | 409.52 g/mol | Amide, diphenylethyl | Low aqueous solubility |
| 1-(Morpholin-4-yl)propan-1-one | C₁₄H₁₇NO₂ | 243.29 g/mol | Ketone, morpholine | Moderate in organic solvents |
*Calculated based on structural analogs in and .
Morpholine-Based Derivatives
- (2S)-2-(Trifluoromethyl)morpholine Hydrochloride (): Incorporates a trifluoromethyl group on the morpholine ring. The electron-withdrawing CF₃ group increases acidity (pKa ~5–6) compared to the target compound’s methoxy-naphthalene system, altering reactivity in catalytic or biological environments .
- 2-(2,2,2-Trifluoroethyl)morpholine Hydrochloride (): Features a trifluoroethyl side chain. This modification enhances metabolic stability due to fluorine’s resistance to oxidative degradation, a property absent in the target compound .
Table 2: Electronic and Metabolic Properties
| Compound | Substituent | pKa (Estimated) | Metabolic Stability |
|---|---|---|---|
| 2-(6-Methoxynaphthalen-2-yl)morpholine HCl | Methoxy-naphthalene | ~7.5 | Moderate |
| (2S)-2-(Trifluoromethyl)morpholine HCl | CF₃ | ~5.0 | High |
| 2-(Trifluoroethyl)morpholine HCl | CF₃CH₂ | ~6.8 | Very High |
Pharmaceutical Impurities and Byproducts
- Methyl/Isopropyl 2-(6-Methoxynaphthalen-2-yl)propionate (): Ester derivatives identified as impurities in pseudoephedrine formulations.
- 1-(6-Methoxynaphthalen-2-yl)ethanol (): A reduced alcohol derivative. Compared to the target compound, this structure exhibits lower thermal stability and higher susceptibility to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
